molecular formula C17H21N5OS B2604518 4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1797957-80-2

4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2604518
CAS No.: 1797957-80-2
M. Wt: 343.45
InChI Key: BEUPIJJHGGXCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide ( 1797957-80-2) is a synthetic small molecule with a molecular formula of C17H21N5OS and a molecular weight of 343.4 g/mol . Its structure integrates three pharmacologically significant moieties: a cyclopropyl-pyrimidine group, a piperazine ring, and a thiophene-carboxamide linker. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in designing kinase inhibitors . Furthermore, the inclusion of a thiophene carboxamide moiety is a feature present in compounds investigated for their efficacy against resistant bacterial strains, suggesting potential applicability in antimicrobial research . The molecular architecture of this compound suggests it may function by targeting enzyme active sites. Molecular scaffolds containing similar pyrimidine and piperazine subunits have been reported as inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, which are novel targets in antimalarial drug discovery . Concurrently, the thiophene carboxamide group is a key component in N -(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives, which have demonstrated promising antibacterial activity against extended-spectrum β-lactamase (ESBL)-producing E. coli in both in vitro and molecular docking studies . This combination of features makes this compound a compelling candidate for researchers exploring new chemical entities in infectious disease and targeted cancer therapy, particularly within kinase and antimicrobial resistance programs. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c23-17(18-11-14-2-1-9-24-14)22-7-5-21(6-8-22)16-10-15(13-3-4-13)19-12-20-16/h1-2,9-10,12-13H,3-8,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUPIJJHGGXCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.

    Introduction of the cyclopropyl group: The cyclopropyl group is introduced via cyclopropanation reactions.

    Synthesis of the piperazine ring: The piperazine ring is formed through nucleophilic substitution reactions.

    Coupling with thiophen-2-ylmethyl group: The final step involves coupling the piperazine derivative with thiophen-2-ylmethyl group using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrimidine or piperazine rings, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary focus of research on this compound is its potential therapeutic properties. Studies have indicated that it may act as an enzyme inhibitor or receptor modulator , making it a candidate for drug development targeting various diseases.

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can influence critical processes such as cell proliferation and apoptosis, suggesting potential applications in cancer therapy .
  • Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling cascades. Such interactions are crucial in developing treatments for conditions like depression and anxiety, where receptor modulation is essential .
  • Antioxidant Activity : Preliminary studies have suggested that this compound exhibits antioxidant properties, which could mitigate oxidative stress in cells and may be beneficial in treating neurodegenerative diseases .

Biological Research

The compound serves as a valuable probe for investigating biological pathways and molecular interactions:

  • Pathway Investigation : Researchers utilize this compound to study cellular mechanisms and interactions at the molecular level, providing insights into disease mechanisms and potential therapeutic targets .
  • Cancer Research : Its biological activity has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration in cancer treatment strategies .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in material science:

  • Polymer Development : Due to its unique chemical properties, it can be utilized in the synthesis of new materials such as polymers and coatings, enhancing their performance characteristics .
  • Chemical Synthesis : The compound acts as a building block for synthesizing more complex molecules, facilitating research in organic chemistry and materials science .

Case Study 1: Enzyme Inhibition in Cancer Cells

A study evaluated the enzyme inhibition properties of 4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide against human prostate cancer cell lines. The results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of the compound. It was found to reduce oxidative stress markers in neuronal cells, indicating its promise for neuroprotective applications .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels, and the pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Carboxamide Derivatives with Pyrimidine/Thiophene Moieties

Compound Name Key Substituents Biological Target/Activity Reference
GA-17 2,6-dioxo-tetrahydropyrimidine, 3,4-dichlorobenzoyl SARS-CoV-2 non-covalent inhibitor
CPIPC series 5-chloropyridin-2-yl, indazole/indole substituents TRPV1 partial agonist (pain relief)
4a-e, 5a-e (Pyrimidine derivatives) 4-methyl/phenylpiperazinyl, thiophen-2-yl Antimicrobial activity
PKM-833 Chroman-4-yl, trifluoromethyl, pyridazin-3-yl FAAH inhibitor (neuropathic pain)
Key Findings:
  • Structural Flexibility : The piperazine-carboxamide scaffold accommodates diverse substituents, enabling modulation of target specificity. For example, GA-17 's dichlorobenzoyl group enhances antiviral activity by interacting with SARS-CoV-2 proteases, while CPIPC derivatives target TRPV1 channels via indazole/indole substitutions .
  • Thiophene vs. Pyridine : Thiophen-2-ylmethyl groups (as in the target compound and GA-17 ) confer distinct electronic properties compared to pyridinyl substituents (e.g., ML267 in ), influencing solubility and receptor binding .
  • Cyclopropyl Impact : Cyclopropyl on pyrimidine (target compound) likely improves metabolic stability compared to unsubstituted pyrimidines (e.g., 4a-e in ), analogous to cyclopropyl’s role in drugs like prasugrel .
Antimicrobial Activity:

Compounds 4a-e and 5a-e () feature 4-methyl/phenylpiperazinyl and thiophen-2-yl groups, demonstrating moderate to strong antibacterial and antifungal activity.

TRP Channel Modulation:

CPIPC () and BCTC () are piperazine-carboxamides targeting TRPV1/TRPM8 channels. The absence of a chlorine or tert-butyl group in the target compound suggests divergent selectivity, highlighting how minor structural changes alter target engagement .

Q & A

Q. What synthetic routes are recommended for synthesizing 4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide?

The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. A typical approach involves:

  • Step 1 : Reacting a cyclopropyl-substituted pyrimidine precursor (e.g., 6-cyclopropylpyrimidin-4-amine) with a piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine-pyrimidine core .
  • Step 2 : Introducing the thiophen-2-ylmethyl carboxamide group via coupling agents like HATU or EDC in the presence of DIPEA, ensuring stoichiometric control to minimize byproducts .
  • Optimization : Use high-purity reagents, inert atmosphere (N₂/Ar), and controlled temperatures (e.g., 80–100°C for 12–24 hours) to improve yield (>70%) and purity (>95%) .

Q. How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with ligand optimization (e.g., XPhos) to reduce side reactions .
  • Work-Up : Sequential extraction (e.g., ethyl acetate/water) and chromatography (silica gel, gradient elution with hexane/EtOAc) for purification .

Q. What analytical techniques are critical for confirming the compound’s identity and purity?

  • LC-MS : Confirm molecular weight ([M+H]⁺) and detect impurities .
  • ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm, thiophene protons at δ ~6.5–7.5 ppm) .
  • Elemental Analysis : Validate stoichiometry (C, H, N content within ±0.4% of theoretical) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution:

  • Crystal Growth : Use slow evaporation of saturated solutions (e.g., EtOH/water) to obtain diffraction-quality crystals .
  • Data Collection : Monochromatic X-rays (Mo-Kα, λ = 0.71073 Å) at 293 K, with refinement parameters (R factor < 0.06, wR < 0.25) ensuring accuracy .
  • Key Metrics : Monitor bond angles (e.g., cyclopropyl C-C-C ~60°) and torsional angles (piperazine-thiophene dihedral angles) to confirm conformation .

Q. What strategies address contradictory biological activity data in receptor binding assays?

  • Assay Validation : Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .
  • Structural Analogues : Synthesize derivatives (e.g., modifying the carboxamide linker or cyclopropyl group) to isolate activity-contributing moieties .
  • Receptor Chimera Studies : Replace receptor domains (e.g., D3R E2 loop) to identify binding selectivity drivers .

Q. How can structure-activity relationship (SAR) studies guide medicinal chemistry optimization?

  • Core Modifications : Replace the thiophene group with furan or pyridine to assess steric/electronic effects on target engagement .
  • Linker Optimization : Substitute the carboxamide with sulfonamide or urea groups; loss of carbonyl (as in amine-linked analogues) reduces D3R affinity by >100-fold .
  • In Silico Modeling : Docking (e.g., AutoDock Vina) predicts binding poses in receptor pockets (e.g., dopamine D3R), guiding rational design .

Q. What methods are used to assess stability under physiological conditions?

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours; monitor via HPLC .
  • Metabolic Stability : Incubate with liver microsomes (human/rat), quantify parent compound depletion over time using LC-MS/MS .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference solubility (e.g., DMSO vs. aqueous buffers) and assay pH (e.g., 7.4 vs. lysosomal 5.0) to contextualize discrepancies .
  • Advanced Purification : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for challenging separations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.